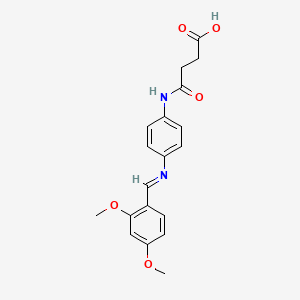

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid

Descripción

The compound (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid features a butanoic acid backbone substituted at the 4-position with an oxo group and a phenylamino moiety. The phenylamino group is further functionalized with a 2,4-dimethoxybenzylidene imine, adopting an E-configuration around the C=N bond (Figure 1). This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in metal coordination and enzyme inhibition due to its conjugated π-system and polar substituents .

Propiedades

IUPAC Name |

4-[4-[(2,4-dimethoxyphenyl)methylideneamino]anilino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O5/c1-25-16-8-3-13(17(11-16)26-2)12-20-14-4-6-15(7-5-14)21-18(22)9-10-19(23)24/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMINGXWHBVULND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=NC2=CC=C(C=C2)NC(=O)CCC(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid typically involves a multi-step process:

Formation of the imine: The reaction between 2,4-dimethoxybenzaldehyde and 4-aminobenzylamine under acidic conditions to form the imine.

Amide bond formation: The imine is then reacted with succinic anhydride to form the amide bond, resulting in the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

Reduction: The imine group can be reduced to an amine under hydrogenation conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of the corresponding amine.

Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Biological activity: Studied for potential biological activities such as antimicrobial or anticancer properties.

Medicine

Drug development: Potential use in the development of new pharmaceuticals due to its unique structure.

Industry

Materials science:

Mecanismo De Acción

The mechanism of action of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific enzymes or receptors in the body, affecting biochemical pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Variations in Aromatic Moieties

A. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid ()

- Key Differences: The aromatic moiety contains a 2,5-dimethoxy substitution pattern instead of 2,4-dimethoxy. The benzylidene imine is replaced by a propenoyl (α,β-unsaturated ketone) group.

- The propenoyl group introduces additional conjugation, which may alter redox properties or binding affinity in biological systems .

B. (E)-4-((2-Hydroxy-3-methoxybenzylidene)amino)butanoic Acid ()

- Key Differences: A hydroxyl group replaces one methoxy substituent at the 2-position of the benzylidene ring. The phenylamino group is absent.

C. 4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid ()

- Key Differences :

- A fluorine atom replaces the benzylidene imine and methoxy groups.

- The compound lacks the extended π-system of the target molecule.

- The absence of the imine linkage reduces planarity, which may limit interactions with planar biological targets (e.g., DNA or enzyme active sites) .

Backbone and Functional Group Modifications

D. 4-Oxo-4-pyrrolidin-1-yl-but-2-enoic Acid Derivatives ()

- Key Differences: The oxobutanoic acid backbone is modified with a pyrrolidine ring and triazine core. Multiple dimethylamino groups are present.

- Impact :

E. Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)amino)-2-Methylenebutanoate ()

- Key Differences :

- The carboxylic acid is esterified to an ethyl ester.

- A methylene group replaces the oxo functionality.

- Impact: Esterification increases lipophilicity, favoring blood-brain barrier penetration but requiring metabolic activation (hydrolysis) for bioactivity.

Structural and Functional Comparison Table

Research Findings and Implications

- Electronic Effects : The 2,4-dimethoxy groups in the target compound enhance electron-donating capacity, stabilizing the imine bond and facilitating π-π stacking interactions. This contrasts with the electron-withdrawing fluorine in ’s analog, which may prioritize electrostatic interactions .

- Biological Activity: The E-imine configuration in the target compound likely improves binding to metal ions (e.g., Fe³⁺ or Cu²⁺), as suggested by similar Schiff base complexes in . This property is absent in ’s propenoyl derivative .

- Solubility vs. Bioavailability : While ’s hydroxylated analog offers superior solubility, the target compound’s methoxy groups provide a balance between lipophilicity and metabolic stability, critical for oral bioavailability .

Actividad Biológica

(E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, highlighting its pharmacological potential.

Synthesis

The synthesis of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid typically involves the condensation of 2,4-dimethoxybenzaldehyde with appropriate amines followed by subsequent reactions to form the oxobutanoic acid moiety. The process yields a compound characterized by its distinct functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 15 | Apoptosis |

| Compound B | HeLa | 10 | Cell cycle arrest |

| (E)-4... | A549 | 12 | Apoptosis |

Antimicrobial Activity

The compound also shows potential antimicrobial activity. Studies have reported that related compounds possess inhibitory effects against a range of bacterial strains. This activity is often attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

The biological activity of (E)-4-((4-((2,4-dimethoxybenzylidene)amino)phenyl)amino)-4-oxobutanoic acid can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.

- Induction of Oxidative Stress : These compounds may increase reactive oxygen species (ROS) levels in cells, leading to apoptosis in cancer cells.

- Modulation of Signal Transduction Pathways : They can affect pathways such as the MAPK/ERK pathway, which is crucial in regulating cell proliferation and survival.

Case Studies

- Anticancer Study : A study conducted on a series of benzylidene derivatives demonstrated that modifications at the benzylidene position significantly enhanced anticancer activity against the MCF7 breast cancer cell line.

- Antimicrobial Evaluation : Another investigation evaluated the antimicrobial efficacy of related compounds against resistant bacterial strains, revealing that certain structural modifications led to improved potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.